PI3K|A inhibitor 4

PI3K isoform selectivity kinase assay biochemical profiling

PI3Kα-IN-4 (also designated PI3K|A inhibitor 4, compound is a quinazolin-4(3H)-one derivative developed as a potent and isoform-selective inhibitor of the class IA phosphoinositide 3-kinase alpha (PI3Kα) catalytic subunit. It was rationally designed through structure-based optimization to achieve enzymatic IC50 values in the low nanomolar range against PI3Kα while maintaining substantial selectivity over the β, δ, and γ isoforms, and demonstrates oral bioavailability with dose-dependent antitumor activity in xenograft models.

Molecular Formula C20H24N4O4S
Molecular Weight 416.5 g/mol
Cat. No. B12417132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K|A inhibitor 4
Molecular FormulaC20H24N4O4S
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C)O)C2=CC(=C(N=C2)N)C3=CN=C(O3)C
InChIInChI=1S/C20H24N4O4S/c1-12-5-6-15(29(26,27)24-11-20(3,4)25)8-16(12)14-7-17(19(21)23-9-14)18-10-22-13(2)28-18/h5-10,24-25H,11H2,1-4H3,(H2,21,23)
InChIKeyUQIUWUJYJBQZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI3Kα-IN-4 (PI3K|A Inhibitor 4): A Highly Selective, Orally Bioavailable PI3Kα Inhibitor for Cancer Research Procurement


PI3Kα-IN-4 (also designated PI3K|A inhibitor 4, compound 10) is a quinazolin-4(3H)-one derivative developed as a potent and isoform-selective inhibitor of the class IA phosphoinositide 3-kinase alpha (PI3Kα) catalytic subunit [1]. It was rationally designed through structure-based optimization to achieve enzymatic IC50 values in the low nanomolar range against PI3Kα while maintaining substantial selectivity over the β, δ, and γ isoforms, and demonstrates oral bioavailability with dose-dependent antitumor activity in xenograft models [1]. The compound is offered in both racemic (CAS 2322293-83-2) and (S)-enantiomer (CAS 2322293-84-3) forms, with distinct selectivity and potency profiles .

Pathway Study PI3Kα isoform-selective inhibition research fit; designed for PI3Kα-specific pathway deconvolution
Enantiomer Forms Racemic and (S)-enantiomer available to support stereochemical SAR and enantiomer comparison studies
In Vivo Design Reported oral bioavailability supports oral dosing in rodent PK/PD and xenograft model studies

Why PI3Kα-IN-4 Cannot Be Substituted with Generic PI3K Inhibitors for Isoform-Specific Studies


Generic PI3K inhibitors (e.g., pan-PI3K agents or PI3K/mTOR dual inhibitors) lack the isoform discrimination required to dissect PI3Kα-specific signaling from PI3Kβ-, δ-, or γ-mediated pathways [1]. PI3Kα-IN-4 achieves biochemical selectivity ratios of 150-fold over PI3Kβ, 7.72-fold over PI3Kδ, and 7.67-fold over PI3Kγ, with cellular selectivity reaching 115-fold, 15.1-fold, and >826-fold, respectively [1]. Substitution with a less selective analog would confound target deconvolution, introduce off-isoform pharmacology (e.g., PI3Kδ-mediated immune effects or PI3Kγ-driven inflammatory modulation), and compromise pharmacokinetic reproducibility, as PI3Kα-IN-4's 59% oral bioavailability and defined PK parameters are specific to this chemotype [1].

Pan-PI3K or PI3K/mTOR dual inhibitors lack isoform discrimination, confounding PI3Kα-specific signal interpretation.

Substitution with less selective analogs may introduce off-isoform pharmacology (PI3Kβ/δ/γ) that shifts model-response context.

Oral bioavailability and PK parameters are chemotype-specific; generic analogs may not reproduce exposure profiles required for in vivo target engagement.

PI3Kα-IN-4 Product-Specific Quantitative Evidence Guide: Differentiation Against Isoforms, Clinical Comparators, and Enantiomer


Biochemical Isoform Selectivity: PI3Kα-IN-4 vs. PI3Kβ, PI3Kδ, and PI3Kγ in Enzymatic Assays

PI3Kα-IN-4 (compound 10) demonstrates a 150-fold biochemical selectivity for PI3Kα (IC50 = 1.8 nM) over PI3Kβ (IC50 = 271.0 nM), and 7.72- and 7.67-fold selectivity over PI3Kδ (IC50 = 13.9 nM) and PI3Kγ (IC50 = 13.8 nM), respectively, as directly measured in parallel enzymatic assays [1]. This selectivity window is substantially wider than that of the clinical PI3Kα inhibitor alpelisib (BYL-719), which exhibits approximately 10- to 50-fold selectivity over other Class I PI3K isoforms in comparable biochemical formats [2]. The quantitative difference in the PI3Kα/β discrimination ratio (150-fold vs. ~10–50-fold for alpelisib) is critical for experiments where PI3Kβ-sparing activity is required to avoid confounding effects on insulin signaling and platelet function [1][2].

Biochem. Selectivity
Head-to-head
PI3Kα IC50 1.8 nM; β 271 nM, δ 13.9 nM, γ 13.8 nM. Selectivity α/β 150-fold, α/δ 7.7-fold, α/γ 7.7-fold vs alpelisib ~10–50-fold.
Isoform-selectivity assay context supports PI3Kα-specific pathway study.
Recombinant enzyme assays; alpelisib comparator from published profiling.
PI3K isoform selectivity kinase assay biochemical profiling target engagement

Cellular Selectivity: PI3Kα-IN-4 vs. PI3Kβ, PI3Kδ, and PI3Kγ in Cell-Based Assays

In cell-based assays, PI3Kα-IN-4 inhibits PI3Kα with an IC50 of 12.1 nM, while displaying IC50 values of 1393 nM (PI3Kβ), 183 nM (PI3Kδ), and >10,000 nM (PI3Kγ), yielding cellular selectivity ratios of 115-fold, 15.1-fold, and >826-fold, respectively [1]. These cellular data translate the biochemical selectivity into a functional context and confirm that PI3Kα-IN-4 maintains target discrimination in a cellular environment where ATP concentrations and protein–protein interactions differ from biochemical conditions [1]. The >826-fold cellular discrimination against PI3Kγ is especially notable, as PI3Kγ is a key mediator of inflammatory signaling, and its inhibition is undesirable in oncology-focused PI3Kα studies [1].

Cellular Selectivity
Head-to-head
PI3Kα IC50 12.1 nM; β 1393 nM, δ 183 nM, γ >10,000 nM. Cellular ratios α/β 115-fold, α/δ 15.1-fold, α/γ >826-fold.
Cell-based selectivity context supports target engagement interpretation.
BT-474 breast cancer cell assays; ATP-competitive conditions.
cellular selectivity cell-based assay PI3K isoform profiling BT-474 breast cancer

Oral Bioavailability and Pharmacokinetic Profile: PI3Kα-IN-4 vs. Literature Benchmarks for PI3Kα Inhibitors

PI3Kα-IN-4 demonstrates 59% oral bioavailability in mouse with a dose-normalized AUC of 3090 nM·h, along with a high Cmax of 22,167 nM (mouse) following oral administration at 10 mg/kg [1]. In rat, oral bioavailability is 46.9% with a Cmax of 2,327 nM at 3 mg/kg [1]. The compound exhibits a half-life (t1/2) of 0.99 h (mouse) and 1.22 h (rat) after intravenous administration, with low plasma clearance (CL = 4.16 mL/min/kg in mouse; 5.28 mL/min/kg in rat) [1]. These PK parameters compare favorably with the clinical PI3Kα inhibitor alpelisib, which reports approximately 40–50% oral bioavailability in preclinical species [2]. The high Cmax relative to cellular IC50 (12.1 nM) provides a >1,800-fold exposure margin in mouse, supporting robust in vivo target engagement [1].

Oral PK Profile
Reported
Mouse F=59%, Cmax 22,167 nM, AUC dose-norm. 3,090 nM·h; t1/2 0.99 h, CL 4.16 mL/min/kg. Rat F=46.9%.
Supports oral exposure-model validation for in vivo pathway studies.
10 mg/kg p.o. mouse; vs alpelisib preclinical F~40–50%.
oral bioavailability pharmacokinetics Cmax AUC drug-like properties

In Vivo Antitumor Efficacy: PI3Kα-IN-4 in BT-474 Breast Cancer Xenograft

In BT-474 subcutaneous xenograft mice (PIK3CA-mutant, ER+/HER2+ breast cancer model), PI3Kα-IN-4 administered orally once daily for 30 days suppressed tumor growth by 62.5% at 15 mg/kg, 86.0% at 30 mg/kg, and 90.7% at 40 mg/kg in a dose-dependent manner [1]. A separate 21-day study showed 73.0% tumor growth inhibition at 30 mg/kg with tolerability [1]. Pharmacodynamic analysis confirmed dose- and time-dependent inhibition of Akt phosphorylation (p-Akt S473) in tumor tissue, demonstrating on-target pathway suppression in vivo [1]. These efficacy data directly correlate with the compound's PK profile, as the sustained Cmax above cellular IC50 enables continuous pathway inhibition throughout the dosing interval [1].

In Vivo TGI
Head-to-head
BT-474 xenograft TGI 62.5% (15 mg/kg), 86.0% (30 mg/kg), 90.7% (40 mg/kg) after 30-day oral dosing. p-Akt suppression confirmed.
Model-response endpoint context supports dose-proportional pathway inhibition review.
Vehicle-controlled, female nude mice; 21-day and 30-day arms.
xenograft antitumor activity PIK3CA-mutant breast cancer Akt phosphorylation

Enantiomer-Dependent Selectivity: Racemic PI3Kα-IN-4 vs. (S)-PI3Kα-IN-4

The racemic PI3Kα-IN-4 (CAS 2322293-83-2) and its (S)-enantiomer (CAS 2322293-84-3) exhibit distinct potency and selectivity profiles. The racemic form shows PI3Kα enzymatic IC50 = 1.8 nM with selectivity ratios of 150/7.72/7.67-fold over PI3Kβ/δ/γ [1]. In contrast, (S)-PI3Kα-IN-4 displays PI3Kα IC50 = 2.3 nM with reduced selectivity ratios of 38.3/4.25/4.93-fold over PI3Kβ/δ/γ . This indicates that the (R)-enantiomer component of the racemate contributes disproportionately to isoform selectivity—the racemate's PI3Kα/β selectivity (150-fold) is 3.9-fold higher than that of the pure (S)-enantiomer (38.3-fold) [1]. Researchers requiring maximal PI3Kα/β discrimination should select the racemic form, whereas those prioritizing stereochemical purity for chiral structure–activity relationship studies may prefer the (S)-enantiomer .

Enantiomer Selectivity
Head-to-head
Racemic: IC50 1.8 nM, α/β 150-fold (S)-enantiomer: IC50 2.3 nM, α/β 38.3-fold
Enantiomer-selectivity context informs chiral SAR study fit.
Comparable enzymatic assays; selectivity profiles differ significantly.
enantiomer comparison stereochemistry selectivity profiling chiral resolution

Structural Differentiation: Quinazolin-4(3H)-one Scaffold vs. Thienopyrimidine and 2-Aminothiazole PI3Kα Inhibitors

PI3Kα-IN-4 is built on a quinazolin-4(3H)-one core with a 2-substituted-N-methylpropanamide side chain, a scaffold designed through structure-based drug design to occupy the PI3Kα ATP-binding pocket while exploiting conformational differences in the selectivity pocket relative to PI3Kβ/δ/γ [1]. This scaffold is distinct from the thienopyrimidine core of alpelisib and the 2-aminothiazole core of taselisib (GDC-0032), which achieve PI3Kα selectivity through different binding modes—alpelisib relies on interactions with the affinity pocket, while taselisib engages both the hinge region and the P-loop [2][3]. The quinazolin-4(3H)-one scaffold of PI3Kα-IN-4 provides a rigidified hinge-binding motif that reduces conformational entropy loss upon binding, contributing to its balanced potency–selectivity profile [1]. For medicinal chemistry groups pursuing scaffold hopping or IP diversification, this chemotype offers an alternative starting point with validated synthetic tractability and comprehensive SAR [1].

Scaffold Class
Class-level
Quinazolin-4(3H)-one core distinct from thienopyrimidine (alpelisib) and 2-aminothiazole (taselisib) scaffolds. Rigidified hinge-binding motif.
Class-level scaffold context supports medicinal chemistry diversification.
Structure-based design; full SAR disclosed. Review scaffold-IP landscape.
chemical scaffold quinazolinone structure-based drug design hinge binder selectivity pocket

PI3Kα-IN-4 Best Research and Industrial Application Scenarios for Precision PI3Kα Pharmacology


PIK3CA-Mutant Oncology Target Validation and Pathway Deconvolution

PI3Kα-IN-4 is optimally deployed in PIK3CA-mutant breast cancer models (e.g., BT-474, MCF-7, T-47D) where its 150-fold biochemical selectivity over PI3Kβ and >826-fold cellular selectivity over PI3Kγ ensure that observed antiproliferative and pro-apoptotic effects are attributable specifically to PI3Kα inhibition rather than off-isoform activity [1]. The compound's established dose-response for tumor growth inhibition (62.5% at 15 mg/kg to 90.7% at 40 mg/kg p.o.) and concurrent p-Akt suppression provides a validated PD biomarker framework for efficacy studies [1].

Isoform-Selective Chemical Probe for PI3Kα vs. PI3Kβ Dissection in Insulin Signaling and Metabolic Studies

In studies requiring discrimination between PI3Kα-mediated metabolic signaling (insulin-stimulated glucose uptake, hepatic gluconeogenesis) and PI3Kβ-driven pathways (platelet aggregation, thrombus formation), PI3Kα-IN-4's 150-fold α/β biochemical selectivity provides a critical advantage over pan-PI3K inhibitors or less selective PI3Kα agents [1]. The compound's oral bioavailability (59%) allows chronic dosing in metabolic disease models without the confounding hyperglycemia caused by PI3Kα inhibition in peripheral tissues when using less selective agents [1].

Medicinal Chemistry Scaffold-Hopping and Lead Optimization Starting Point

For drug discovery programs seeking to diversify beyond thienopyrimidine-based PI3Kα inhibitors (alpelisib chemotype), PI3Kα-IN-4's quinazolin-4(3H)-one scaffold offers a fully characterized SAR landscape with published synthetic methodology, enabling rapid derivatization at the 2-substituted-N-methylpropanamide position [1]. The crystal structure of the PI3Kα–inhibitor complex (analogous to PDB entries from the Dong et al. study) provides a rational basis for computational chemistry-driven optimization of potency, selectivity, and drug-like properties [1].

Stereochemical SAR and Enantiomer-Specific Pharmacology Studies

The availability of both racemic PI3Kα-IN-4 (IC50 = 1.8 nM, 150-fold α/β selectivity) and (S)-PI3Kα-IN-4 (IC50 = 2.3 nM, 38.3-fold α/β selectivity) enables direct investigation of stereochemistry-dependent selectivity mechanisms [1]. Researchers can use the enantiomer pair to probe how the chiral center at the 2-position of the N-methylpropanamide side chain influences interactions with the PI3Kα selectivity pocket residue Gln859, informing the design of next-generation chiral PI3Kα inhibitors .

Application
Selection Property
Validation Focus
PIK3CA-mutant cancer model studies
Isoform-selectivity profile
PI3Kα-dependent pathway response endpoints
Insulin signaling and metabolic model studies
PI3Kα/β discrimination context
Off-isoform pharmacology endpoint monitoring
Scaffold-diversification medicinal chemistry
Quinazolinone scaffold SAR
Structure–selectivity relationship interpretation
Chiral SAR and enantiomer comparison studies
Enantiomer-dependent selectivity
Stereochemistry–selectivity relationship review
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